![molecular formula C8H14N2O2 B1426587 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-26-0](/img/structure/B1426587.png)
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
Overview
Description
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-26-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 1-oxa-3,8-diazaspiro[4.6]undecan-2-one . The InChI code for this compound is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) .
Molecular Structure Analysis
The InChI code for 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one is a solid at room temperature . It has a molecular weight of 170.21 .Scientific Research Applications
Medicine: Drug Synthesis and Development
This compound serves as a building block in the synthesis of various pharmacologically active molecules. Its unique structure allows for the creation of spirocyclic derivatives, which are prevalent in many drug molecules due to their three-dimensional complexity and ability to interact with biological targets . For instance, derivatives of this compound have been explored for their potential anti-ulcer activities .
Materials Science: Polymer Research
In materials science, the compound’s ring structure can be utilized to develop new polymers with enhanced mechanical properties. The incorporation of spirocyclic structures into polymers can lead to materials with greater thermal stability and rigidity, which are valuable in high-performance applications .
Environmental Science: Pollutant Removal
The compound’s ability to form stable chelates with metals can be harnessed in environmental science for the removal of heavy metals from wastewater. This application is crucial in treating industrial effluents and protecting aquatic ecosystems .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one can be used as stationary phases in chromatography. Their unique chemical properties can help in the separation of complex mixtures, enhancing the resolution of analytical techniques .
Pharmacology: Neurotransmitter Modulation
Research in pharmacology has investigated the use of this compound in modulating neurotransmitter activity, particularly in the development of drugs targeting the central nervous system. Its structural features allow for the design of molecules that can cross the blood-brain barrier, which is a significant challenge in CNS drug development .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s framework is suitable for creating enzyme inhibitors. By mimicking the transition state or the substrate, it can bind to the active site of enzymes, thereby modulating their activity. This approach is fundamental in designing drugs for diseases where enzyme regulation is disrupted .
Agriculture: Pest Control Agents
The compound’s potential in agriculture lies in its ability to serve as a precursor for the synthesis of pest control agents. Its structural complexity can be tailored to interact with specific biological targets in pests, leading to the development of new, more effective agrochemicals .
Food Industry: Flavor and Fragrance Enhancement
In the food industry, derivatives of this compound can be used to enhance flavors and fragrances. The spirocyclic motif is known for its ability to impart unique sensory properties, which can be leveraged to create novel flavoring and scent compounds .
Safety And Hazards
properties
IUPAC Name |
1-oxa-3,9-diazaspiro[4.6]undecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBXGJPUSCAJEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC1)CNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3,8-diazaspiro[4.6]undecan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.